molecular formula C10H10N2O2 B1432648 2-(6-Methyl-2H-indazol-2-yl)acetic acid CAS No. 1239759-08-0

2-(6-Methyl-2H-indazol-2-yl)acetic acid

Cat. No.: B1432648
CAS No.: 1239759-08-0
M. Wt: 190.2 g/mol
InChI Key: NUKQURZMJSZAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-(6-Methyl-2H-indazol-2-yl)acetic acid, has been summarized in recent strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, a related compound, has been reported .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 2-(6-Methyl-2H-indazol-2-yl)acetic acid has been utilized in the synthesis of various heterocyclic derivatives, such as 1,3-oxazepines, 1,2,4-triazoles, and indazoles. These processes often involve reactions with other compounds, such as ethyl chloroacetate, hydrazine hydrate, and benzaldehydes. The synthesized compounds are usually characterized by spectral methods, including FT-IR, NMR, and mass spectrometry (Mohammad, Ahmed, & Mahmoud, 2017).

  • Physical-Chemical Properties and Toxicity Studies : Studies have focused on the physical and chemical properties of compounds derived from this compound. Additionally, investigations into the acute toxicity of these compounds have been conducted to understand their effects on biological systems (Salionov, 2015).

  • Sustainable Synthesis Methods : Research has also been directed towards developing efficient and sustainable synthesis methods for derivatives of this compound. These methods emphasize atom economy, selectivity, and environmental friendliness (Tortoioli et al., 2020).

Biological Activities and Applications

  • Analgesic, Anti-Inflammatory, and Antipyretic Activities : Some derivatives synthesized from this compound have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in animal models. Additionally, these compounds have demonstrated moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).

  • Antimicrobial Activity : Various synthesized indazole derivatives have been tested for antimicrobial activity against different bacterial strains. Some compounds have exhibited significant antibacterial activity, indicating potential uses in addressing microbial infections (Gautam, Gautam, & Chaudhary, 2018).

  • Antioxidant Properties : Research has also explored the antioxidant properties of indazole derivatives. These compounds have been evaluated using assays like DPPH and ABTS, with some showing moderate to high antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Polo et al., 2016).

Biochemical Analysis

Biochemical Properties

2-(6-Methyl-2H-indazol-2-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), influencing cellular processes like growth and survival . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival . This compound can also impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, its interaction with COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of target genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of this compound can further interact with other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by solute carrier transporters and can bind to plasma proteins, affecting its bioavailability and distribution . The localization and accumulation of this compound in specific tissues are influenced by these transport mechanisms, which are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-(6-methylindazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-5-12(6-10(13)14)11-9(8)4-7/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKQURZMJSZAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-Methyl-2H-indazol-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(6-Methyl-2H-indazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.